4-(2-Methoxyethoxy)-3-methylaniline
CAS No.:
Cat. No.: VC17836699
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15NO2 |
|---|---|
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 4-(2-methoxyethoxy)-3-methylaniline |
| Standard InChI | InChI=1S/C10H15NO2/c1-8-7-9(11)3-4-10(8)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3 |
| Standard InChI Key | LYIRXTZCAWQRER-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)N)OCCOC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with three distinct groups:
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Amine (-NH): Positioned para to the methoxyethoxy group, this moiety confers basicity and reactivity in nucleophilic substitutions .
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Methoxyethoxy (-OCHCHOCH): A polar ether chain at the 2-position enhances solubility in both aqueous and organic media .
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Methyl (-CH): A hydrophobic group at the 3-position influences steric interactions and lipophilicity .
The free base (CAS 946741-63-5) has a molecular weight of 181.23 g/mol, while the hydrochloride salt (CAS 1185304-51-1) adds a chloride ion, resulting in the formula .
Table 1: Comparative Properties of 4-(2-Methoxyethoxy)-3-methylaniline and Its Hydrochloride
Spectroscopic and Computational Data
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InChI Key: LPSKYLSPRSOPPP-UHFFFAOYSA-N
These identifiers facilitate database searches and computational modeling, aiding in virtual screening and property prediction .
Synthesis and Manufacturing
Purification and Quality Control
The free base is specified at ≥95% purity, with long-term storage recommended in cool, dry conditions . Chromatographic techniques (e.g., HPLC) and NMR spectroscopy are standard for verifying purity and structural integrity.
Applications in Research and Industry
Pharmaceutical Intermediates
The amine group enables participation in:
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Diazotization: Forming diazonium salts for azo coupling reactions, useful in dye and drug synthesis .
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Schiff Base Formation: Creating imine linkages for metal-organic frameworks (MOFs) or bioactive molecules .
Material Science
The methoxyethoxy chain’s flexibility and polarity suggest utility in:
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Polymer Modification: Enhancing solubility of conductive polymers like polyaniline .
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Surfactants: Acting as a hydrophilic headgroup in nonionic surfactants .
Research Gaps and Future Directions
Biological Activity Screening
No published studies directly investigate this compound’s pharmacological potential. Priority areas include:
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Antimicrobial Testing: Leveraging the amine group’s interaction with microbial membranes.
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Kinase Inhibition: Screening against cancer-related kinases due to structural similarity to known inhibitors.
Process Optimization
Developing scalable synthesis methods and exploring greener solvents could enhance accessibility for industrial applications.
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